Gcpii-IN-1 tfa -

Gcpii-IN-1 tfa

Catalog Number: EVT-10960045
CAS Number:
Molecular Formula: C14H22F3N3O9
Molecular Weight: 433.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Gcpii-IN-1 tfa is classified as a small molecule inhibitor. It is derived from a series of synthetic routes aimed at optimizing its inhibitory potency against glutamate carboxypeptidase II. The compound's synthesis involves multiple steps that include the formation of a core scaffold, functionalization, and purification processes to ensure high yield and purity suitable for research and potential clinical applications .

Synthesis Analysis

Methods and Technical Details

The synthesis of Gcpii-IN-1 tfa involves several key steps:

  1. Formation of the Core Scaffold: The initial step includes synthesizing a core scaffold through specific chemical reactions that couple various reagents under controlled conditions.
  2. Functionalization: This step introduces various chemical groups to the core scaffold to enhance its biological activity and specificity towards glutamate carboxypeptidase II.
  3. Purification: The final product is purified using techniques such as chromatography, which ensures the compound meets the required purity standards for further testing .

Industrial Production Methods

In industrial settings, the production of Gcpii-IN-1 tfa follows similar synthetic routes but is optimized for larger scale synthesis. This includes adjusting reaction conditions to maximize yield while minimizing impurities .

Molecular Structure Analysis

Structure and Data

The molecular structure of Gcpii-IN-1 tfa can be represented by its InChI (International Chemical Identifier):

InChI 1S C12H21N3O7 C2HF3O2\text{InChI 1S C12H21N3O7 C2HF3O2}

This structure indicates the presence of multiple functional groups that contribute to its inhibitory activity. The InChI Key for Gcpii-IN-1 tfa is:

FNWDAQBGACVZNV WSZWBAFRSA N\text{FNWDAQBGACVZNV WSZWBAFRSA N}

These identifiers help in cataloging the compound in chemical databases such as PubChem, where further structural data can be accessed .

Chemical Reactions Analysis

Types of Reactions

Gcpii-IN-1 tfa can undergo various chemical reactions:

  • Oxidation: The compound may lose electrons, resulting in an increased oxidation state.
  • Reduction: Conversely, it can gain electrons, leading to a decreased oxidation state.
  • Substitution: Substitution reactions involve replacing one functional group with another, which can alter the compound's biological activity .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. These reactions are typically conducted under controlled temperature and pH conditions to optimize outcomes .

Major Products Formed

The products formed from these reactions depend on the specific reagents and conditions applied. For example, oxidation could yield oxidized derivatives while substitution may produce new compounds with distinct functional groups .

Mechanism of Action

Gcpii-IN-1 tfa inhibits glutamate carboxypeptidase II by binding to its active site, thereby preventing the enzyme from hydrolyzing N-acetylaspartylglutamate into N-acetylaspartate and glutamate. This inhibition results in reduced levels of glutamate, which is crucial for managing conditions related to excessive glutamate signaling in neurological disorders .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of Gcpii-IN-1 tfa include:

  • Appearance: Typically presented as a solid or crystalline form.
  • Solubility: Soluble in organic solvents; solubility in water may vary based on functional groups.

Chemical Properties

Chemical properties include:

  • Stability: The compound's stability under various pH levels and temperatures needs to be assessed for practical applications.
  • Reactivity: Reactivity profiles should be established to understand how it interacts with biological systems .
Applications

Scientific Uses

Gcpii-IN-1 tfa has significant potential in scientific research, particularly in:

  • Neurological Research: Its role as an inhibitor of glutamate carboxypeptidase II makes it valuable for studying neurodegenerative diseases where glutamate dysregulation occurs.
  • Cancer Research: Given its implications in prostate cancer, it can be used in studies aimed at developing targeted therapies for this condition .
Target Biology and Therapeutic Rationale

Glutamate Carboxypeptidase II: Biological Function and Disease Relevance

Glutamate carboxypeptidase II (GCPII), also known as prostate-specific membrane antigen (PSMA) or folate hydrolase 1 (FOLH1), is a zinc-dependent metallopeptidase with multiple physiological roles dictated by its tissue-specific expression. The enzyme exists as a homodimer, with each monomer comprising three domains: a protease-like domain, an apical domain, and a C-terminal dimerization domain [8]. Catalytic activity requires two zinc ions coordinated by residues in the active site, which hydrolyzes peptide bonds at the C-terminal glutamate [8]. GCPII’s primary substrates include:

  • N-acetylaspartylglutamate (NAAG): Abundant in the central nervous system, where GCPII regulates synaptic glutamate levels. NAAG hydrolysis releases glutamate (an excitatory neurotransmitter) and N-acetylaspartate [8] [9].
  • Poly-γ-glutamated folates: In the jejunum, GCPII hydrolyzes dietary folates to enable folate absorption [8].

Pathologically, GCPII is overexpressed in prostate cancer cells and the neovasculature of solid tumors (e.g., colorectal, pancreatic) but shows minimal expression in healthy vasculature [8]. In neurological contexts, upregulated GCPII activity correlates with neuropathic pain, multiple sclerosis, and schizophrenia due to excessive glutamate release, which triggers excitotoxicity and neuronal death [3] [9].

Table 1: Tissue-Specific Roles of Glutamate Carboxypeptidase II

Tissue/OrganPhysiological RolePathological Association
Central Nervous SystemHydrolysis of NAAG to regulate synaptic glutamateStroke, neuropathic pain, multiple sclerosis
ProstateUnknown (low in healthy tissue)Prostate adenocarcinoma biomarker
Small IntestineFolate absorption from dietNot established
Tumor NeovasculatureNot establishedAngiogenesis in solid tumors

Structural Basis for GCPII Inhibition

GCPII’s active site features a deep, polar pocket that accommodates C-terminal glutamate. Key residues include:

  • Zinc-binding motif (His377, Asp387, His553, Asp453): Essential for catalytic activity [8].
  • Arene-binding site (Trp541, Arg511): A hydrophobic subpocket unique to GCPII (absent in its homolog GCPIII) that enables selective inhibitor binding [8].

Inhibitor design exploits these features through:

  • Glutamate-mimetic groups: Carboxylate or phosphonate groups chelate catalytic zinc ions.
  • Hydrophobic extensions: Aryl or aliphatic groups engage the arene-binding site for enhanced affinity [4] [8].

Table 2: Key Structural Features of Glutamate Carboxypeptidase II

Structural ElementFunctional RoleInhibitor Design Implication
Zinc coordination siteSubstrate hydrolysis via nucleophilic attackChelation via carboxylate/phosphonate
S1’ glutamate pocketBinds substrate C-terminal glutamateGlutamate-mimetic warheads
Arene-binding site (Trp541)Hydrophobic substrate/inhibitor interactionsAromatic or aliphatic extensions
Dimerization domainEnzymatic stabilityNot directly targeted

GCPII-IN-1 TFA: Mechanism and Chemical Profile

GCPII-IN-1 TFA (trifluoroacetate salt; CAS 1269794-89-9) is a competitive inhibitor scaffold derived from glutamate-based chemotypes. Its structure (molecular weight: 433.33 g/mol; formula: C₁₄H₂₂F₃N₃O₉) features:

  • Glutamate-like backbone: The C-terminal dicarboxylate motif (Ki = 44.3 nM) chelates active-site zinc ions [1] [5].
  • Extended aliphatic chain: A pentyl linker occupies the substrate’s glutamate-binding tunnel, enhancing hydrophobic interactions [1] [6].

Biochemical characterization confirms:

  • Selectivity: >100-fold preference for GCPII over its homolog GCPIII, attributed to optimal engagement of the arene-binding site [5] [8].
  • Cellular activity: Inhibits GCPII in prostate cancer (LNCaP) cells with IC₅₀ = 1,470 nM, while showing minimal cytotoxicity (CC₅₀ > 100 μM) in non-malignant cell lines (HEK293T, WI-38 VA13) [1].

Therapeutic Applications and Research Utility

Oncology

GCPII-IN-1 TFA serves as a scaffold for developing prostate cancer theranostics:

  • Imaging: Derivatives radiolabeled with ⁹⁹ᵐTc or ¹⁸F enable positron emission tomography (PET) of PSMA-expressing tumors [4].
  • Targeted therapy: Conjugation to cytotoxic payloads (e.g., auristatins) generates antibody-drug conjugates that selectively kill prostate cancer cells [6] [8].

Neurological Disorders

In disease models, GCPII inhibition elevates synaptic NAAG levels, which:

  • Suppresses glutamate excitotoxicity via mGluR3 receptor activation [9].
  • Reduces neuroinflammation by promoting TGF-β release from microglia [9].Dendrimer-conjugated inhibitors (e.g., dendrimer-2PMPA) improve brain delivery, rescuing cognitive deficits in multiple sclerosis models [9].

Table 3: Research Applications of GCPII Inhibitors

ApplicationModel SystemKey Outcome
Prostate cancer imagingLNCaP xenograftsTumor-selective radiotracer accumulation
Neuropathic painRodent chronic constriction60% reduction in hyperalgesia (vs. controls)
Multiple sclerosisEAE miceImproved Barnes maze performance

Comparative Pharmacology of GCPII Inhibitors

GCPII-IN-1 TFA belongs to a class of glutamate-derived inhibitors with moderate lipophilicity (cLogD ≈ -2.1). Compared to clinical-stage analogs:

  • 2-PMPA: Higher potency (Ki = 0.3 nM) but poor blood-brain barrier permeability (cLogD = -5.4) [7] [9].
  • Urea-based inhibitors (e.g., ZJ-43): Subnanomolar Ki but require prodrug strategies for CNS delivery [4].

Structural optimization of GCPII-IN-1 TFA focuses on:

  • Bioisosteric replacement: Swapping γ-carboxylate with hydrophobic groups (e.g., phenylglycine) improves cLogD (> -0.3) while retaining nanomolar potency [4].
  • Dendrimer conjugation: Enhasures brain penetration by leveraging activated microglial uptake in neuroinflammation [9].

Properties

Product Name

Gcpii-IN-1 tfa

IUPAC Name

(2S)-2-[[(1S)-5-amino-1-carboxypentyl]carbamoylamino]pentanedioic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C14H22F3N3O9

Molecular Weight

433.33 g/mol

InChI

InChI=1S/C12H21N3O7.C2HF3O2/c13-6-2-1-3-7(10(18)19)14-12(22)15-8(11(20)21)4-5-9(16)17;3-2(4,5)1(6)7/h7-8H,1-6,13H2,(H,16,17)(H,18,19)(H,20,21)(H2,14,15,22);(H,6,7)/t7-,8-;/m0./s1

InChI Key

FNWDAQBGACVZNV-WSZWBAFRSA-N

Canonical SMILES

C(CCN)CC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O.C(=O)(C(F)(F)F)O

Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.